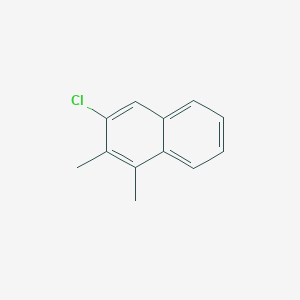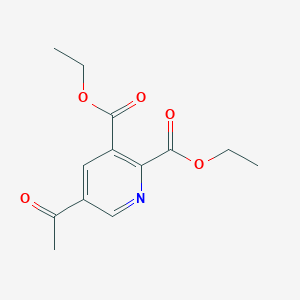
Diethyl 5-acetylpyridine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-acetylpyridine-2,3-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl and diethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-acetylpyridine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the acetylation of pyridine-2,3-dicarboxylic acid, followed by esterification with ethanol under acidic conditions to form the diethyl ester. The reaction conditions often require a catalyst, such as sulfuric acid, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5-acetylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diethyl 5-carboxypyridine-2,3-dicarboxylate, while reduction can produce diethyl 5-hydroxypyridine-2,3-dicarboxylate.
Applications De Recherche Scientifique
Diethyl 5-acetylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which diethyl 5-acetylpyridine-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl group can act as a reactive site for covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 5-ethylpyridine-2,3-dicarboxylate: Similar structure but with an ethyl group instead of an acetyl group.
Diethyl pyridine-2,3-dicarboxylate: Lacks the acetyl substitution, making it less reactive in certain chemical reactions.
Dimethyl 2,6-pyridinedicarboxylate: Different substitution pattern on the pyridine ring, leading to different chemical properties.
Uniqueness
Diethyl 5-acetylpyridine-2,3-dicarboxylate is unique due to the presence of both acetyl and diethyl ester groups, which confer distinct reactivity and potential for diverse applications. The acetyl group provides a reactive site for further chemical modifications, while the ester groups enhance solubility and stability.
Propriétés
Numéro CAS |
113051-88-0 |
|---|---|
Formule moléculaire |
C13H15NO5 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
diethyl 5-acetylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-18-12(16)10-6-9(8(3)15)7-14-11(10)13(17)19-5-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
YSDWTEBWWLWPBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC(=C1)C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


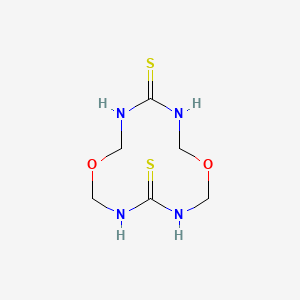
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)


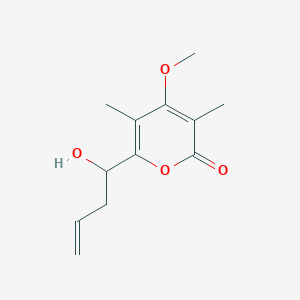
![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)
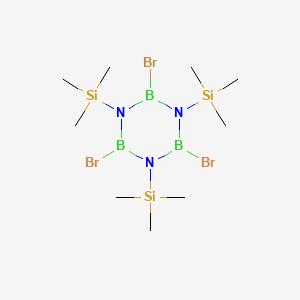
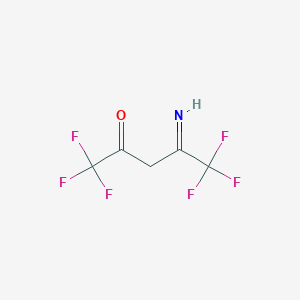
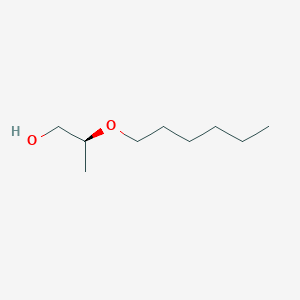
![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
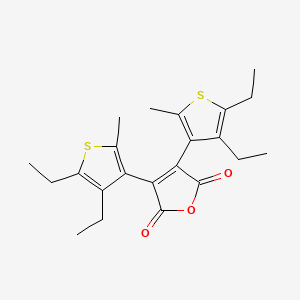
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
